Bis(trimethylsilyl) malonate

Description

Properties

IUPAC Name |

bis(trimethylsilyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4Si2/c1-14(2,3)12-8(10)7-9(11)13-15(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCKJLDGNXGLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171590 | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-04-0 | |

| Record name | Propanedioic acid, 1,3-bis(trimethylsilyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(TRIMETHYLSILYL) MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP4J43EVW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Bis(trimethylsilyl) malonate

Introduction

This compound, identified by the CAS number 18457-04-0 , is a versatile silyl ester of malonic acid.[1][2] Its structure, featuring two trimethylsilyl groups, imparts unique reactivity and enhanced solubility in organic solvents compared to malonic acid itself.[3] This guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, particularly for researchers and professionals in organic synthesis and drug development. The strategic use of the bulky and labile trimethylsilyl (TMS) protecting groups allows for reactions to be carried out under specific, often mild, conditions, making it a valuable reagent in the synthetic chemist's toolkit.

Physicochemical and Spectroscopic Data

The utility of this compound is underpinned by its distinct physical and chemical properties. These characteristics dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 18457-04-0 | [1][2] |

| Molecular Formula | C₉H₂₀O₄Si₂ | [2][3] |

| Molecular Weight | 248.42 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 63-66 °C at 1 mmHg | |

| Density | 0.974 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.416 | |

| Flash Point | 24 °C (75.2 °F) - closed cup |

Spectroscopic data confirms the structure of this compound, with characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Synthesis of this compound

The standard synthesis of this compound involves the reaction of malonic acid with a suitable silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base such as pyridine.[5] The base serves to deprotonate the carboxylic acid groups of malonic acid, facilitating nucleophilic attack on the silicon atom of TMSCl.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Malonic Acid

-

To a solution of malonic acid (1 equivalent) in a suitable solvent, add pyridine (2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add trimethylsilyl chloride (2 equivalents) to the cooled mixture with stirring.

-

Allow the reaction to proceed, monitoring for the formation of a precipitate (pyridine hydrochloride).

-

After the reaction is complete, filter the mixture to remove the pyridine hydrochloride salt.

-

The filtrate, containing the crude product, is then purified by distillation under reduced pressure to yield pure this compound.[5]

Applications in Organic Synthesis

This compound serves as a potent and versatile intermediate in various organic transformations.

Synthesis of β-Keto Acids and Methyl Ketones

A primary application of this compound is in the acylation to form β-keto silyl esters, which can then be hydrolyzed to β-keto acids or decarboxylated to methyl ketones.[6] This reaction is typically performed with acid chlorides or acyl carbonates in the presence of triethylamine and a lithium or magnesium salt.[6] This method is advantageous as it avoids the use of strong bases, making it safer, more cost-effective, and suitable for large-scale synthesis.[6]

Caption: Reaction pathways for the synthesis of β-keto acids and methyl ketones.

Cyclocondensation Reactions

This compound can be employed as a cyclocondensation agent to form heterocyclic compounds.[3][5] However, its reactivity in this context is lower compared to more electrophilic malonate derivatives like bis(2,4,6-trichlorophenyl) malonates.[3][5] In some cases, particularly at elevated temperatures, reactions with dinucleophiles may result in C-acylation products rather than the desired cyclized structures.[5] This highlights the importance of substrate and condition selection when using this compound for heterocycle synthesis.

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

In materials science, this compound serves as a precursor for the MOCVD of high-k dielectric thin films, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂). These materials are critical in the manufacturing of modern semiconductor devices.

Potential in Drug Development

The core malonate structure is a key building block in medicinal chemistry. The enhanced reactivity and solubility of this compound make it a valuable tool for synthesizing complex organic molecules that may serve as potential antimicrobial or anticancer agents.[3] It can be used as a tool compound for studying enzyme mechanisms and metabolic pathways.[3]

Safety and Handling

This compound is a flammable liquid and requires careful handling in accordance with safety best practices.[7]

| Safety Aspect | Recommendation | Source(s) |

| GHS Classification | Flammable liquid and vapor (H226) | [4][7] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, protective gloves, and appropriate lab clothing. | [7] |

| Handling | Use in a well-ventilated area, away from heat, sparks, and open flames. Employ spark-proof tools and take precautionary measures against static discharge. | [7][8] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Refrigeration is often recommended. | [7][8] |

| Incompatible Materials | Acids, strong oxidizing agents. It is also moisture-sensitive. | [8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [8] |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for the synthesis of β-keto acids, methyl ketones, and various heterocyclic systems. Furthermore, its application as a precursor in materials science underscores its importance beyond traditional organic synthesis. Proper understanding of its synthesis, handling, and reaction mechanisms, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- PubChem. Bis(trimethylsilyl)

- Chemsrc. Bis(trimethylsilyl)

- Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352. [Link]

- Rathke, M. W., & Nowak, M. A. (1985). Synthesis of β-Keto Acids and Methyl Ketones Using this compound and Triethylamine in the Presence of Lithium or Magnesium Halides.

- PubChem. Bis[2-(trimethylsilyl)

- Fisher Scientific.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C9H20O4Si2 | CID 87656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 18457-04-0 | TCI AMERICA [tcichemicals.com]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. fishersci.dk [fishersci.dk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Bis(trimethylsilyl) malonate for Researchers and Drug Development Professionals

Introduction

Bis(trimethylsilyl) malonate, also known as malonic acid bis(trimethylsilyl) ester, is a versatile silyl ester that serves as a crucial reagent in modern organic synthesis. Its unique reactivity profile, stemming from the sterically hindered and labile trimethylsilyl (TMS) protecting groups, makes it an advantageous substitute for traditional malonic esters in various chemical transformations. This guide provides an in-depth exploration of its properties, synthesis, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Molecular Identity

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research. This compound is a flammable, clear, colorless to light yellow liquid under standard conditions.[1][2] Its identity is unequivocally established by its unique combination of physical constants and spectroscopic data.

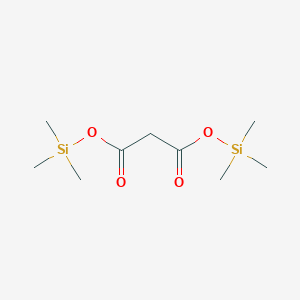

The molecular structure of this compound features two trimethylsilyl groups ester-linked to a central malonate backbone. This structure is key to its reactivity, where the silicon-oxygen bonds are susceptible to cleavage, facilitating reactions at the carboxyl groups or the active methylene center.

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 248.42 g/mol | [1][3] |

| Molecular Formula | C₉H₂₀O₄Si₂ | [1][3] |

| CAS Number | 18457-04-0 | |

| Appearance | Clear colorless to straw yellow liquid | [2] |

| Density | 0.974 g/mL at 25 °C | [4] |

| Boiling Point | 63-66 °C / 1 mmHg | [4] |

| Refractive Index (n20/D) | 1.416 | [4] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [5] |

| InChI Key | ATCKJLDGNXGLAO-UHFFFAOYSA-N | [3][4] |

| SMILES | C(C)OC(=O)CC(=O)O(C)C |[3] |

Synthesis Protocol: Preparation from Malonic Acid

The standard laboratory preparation of this compound involves the silylation of malonic acid.[6] This procedure leverages a common and efficient method for protecting carboxylic acids.

Reaction Principle: The reaction proceeds via nucleophilic attack of the carboxylate oxygen atoms on the silicon atom of trimethylsilyl chloride (TMSCl). A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Inert Atmosphere Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to prevent hydrolysis of TMSCl and the product.

-

Reactant Charging: Charge the flask with malonic acid and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Base Addition: Add pyridine (approximately 2.2 equivalents) to the suspension and stir.

-

Silylating Agent Addition: Cool the mixture in an ice bath. Add trimethylsilyl chloride (approximately 2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Filter the reaction mixture under nitrogen to remove the precipitated pyridinium hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and any excess volatile reagents. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[4]

Core Applications in Synthetic Chemistry

The utility of this compound is most pronounced in reactions where the TMS groups act as "traceless" activating groups, facilitating transformations that are often challenging with standard dialkyl malonates.

A. Synthesis of β-Keto Acids and Methyl Ketones

A primary application is in the acylation-decarboxylation sequence to produce β-keto acids and, subsequently, methyl ketones.[7] The lability of the silyl esters is the cornerstone of this process.

Mechanistic Insight: this compound reacts with acyl chlorides in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst like magnesium or lithium halides. The TMS esters are readily cleaved under mild aqueous acidic conditions (hydrolysis) to yield the unstable β-keto acid, which can then be decarboxylated upon gentle heating to afford the corresponding methyl ketone.

Caption: Reaction pathway for methyl ketone synthesis.

Step-by-Step Acylation Protocol

-

Setup: In an inert atmosphere, add this compound and anhydrous magnesium chloride to a suitable solvent like acetonitrile.

-

Acylation: Add the desired acyl chloride, followed by the dropwise addition of triethylamine at room temperature. Stir for 12-24 hours.

-

Hydrolysis: Quench the reaction with dilute hydrochloric acid. This step hydrolyzes the silyl esters to form the β-keto acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Decarboxylation & Isolation: Concentrate the organic extracts. The crude β-keto acid can often be decarboxylated by gentle heating in the solvent of choice (e.g., refluxing toluene) to yield the methyl ketone, which is then purified by chromatography or distillation.

B. Cyclocondensation Reactions

This compound serves as a synthon for the malonate dianion in cyclocondensation reactions to form various heterocyclic systems.[6] It can react with 1,3-dinucleophiles, although its reactivity is lower than more activated malonates like bis(2,4,6-trichlorophenyl) malonate.[6] The advantage lies in the clean reaction byproducts (hexamethyldisiloxane), which are volatile and easily removed.

C. Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

In materials science, this compound is used as a precursor for the MOCVD of high-k dielectric thin films, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂). Its volatility and clean decomposition pathway are critical for depositing high-purity films essential for modern microelectronics.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a flammable liquid and vapor.[1]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Storage:

Conclusion

This compound is a powerful and versatile reagent with a well-defined role in organic synthesis and materials science. Its primary value lies in its function as a protected malonic acid, enabling clean and efficient acylation-decarboxylation sequences and serving as a precursor in advanced material fabrication. By understanding the principles behind its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively harness its capabilities to advance their projects in drug discovery, process chemistry, and beyond.

References

- This compound | C9H20O4Si2 | CID 87656. PubChem. [Link]

- Bis(Trimethylsilyl)

- Bis[2-(trimethylsilyl)ethyl] malonate | C13H28O4Si2 | CID 553061. PubChem. [Link]

- Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352. [Link]

Sources

- 1. fishersci.dk [fishersci.dk]

- 2. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C9H20O4Si2 | CID 87656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 18457-04-0 [sigmaaldrich.com]

- 5. 马来酸双(三甲硅烷)酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

Bis(trimethylsilyl) malonate chemical structure

An In-Depth Technical Guide to Bis(trimethylsilyl) malonate: Synthesis, Reactivity, and Applications

Introduction

This compound, a silylated derivative of malonic acid, is a versatile reagent in modern synthetic chemistry and materials science.[1] Characterized by the replacement of the acidic protons of malonic acid's carboxyl groups with trimethylsilyl (TMS) groups, this compound offers unique reactivity that distinguishes it from its more common dialkyl counterparts like diethyl malonate. The presence of the TMS ethers enhances its solubility in non-polar organic solvents and provides a thermally labile protecting group, enabling reactions under specific, often milder, conditions.[1] While it serves as a crucial precursor in the fabrication of advanced semiconductor materials, its utility in constructing complex organic molecules, particularly in the synthesis of β-keto acids and their derivatives, makes it an invaluable tool for researchers in drug development and fine chemical synthesis.[2][3] This guide provides an in-depth exploration of its chemical structure, synthesis, reactivity, and key applications, grounded in established protocols and mechanistic insights.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound, systematically named bis(trimethylsilyl) propanedioate, is foundational to its reactivity.[4] The molecule consists of a central three-carbon malonate backbone with two carbonyl groups. Each carbonyl group is esterified with a trimethylsilyl group, (CH₃)₃Si-.

Caption: Chemical structure of this compound.

The Si-O bonds are significantly more labile than the C-O bonds found in typical dialkyl malonates. This lability is central to many of its synthetic applications, particularly in acylation reactions where the TMS group acts as an excellent leaving group. Furthermore, the bulky trimethylsilyl groups provide steric shielding around the carbonyl centers, influencing the reagent's reactivity profile, especially in cyclocondensation reactions where it is noted to be less reactive than less sterically hindered analogs.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | bis(trimethylsilyl) propanedioate | [4] |

| CAS Number | 18457-04-0 | [2][6] |

| Molecular Formula | C₉H₂₀O₄Si₂ | [4] |

| Molecular Weight | 248.42 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.974 g/mL at 25 °C | [2][6] |

| Boiling Point | 63-66 °C at 1 mmHg | [2][6] |

| Refractive Index | n20/D 1.416 | [2][6] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [2][6] |

| SMILES | C(C)OC(=O)CC(=O)O(C)C | [2][4] |

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the silylation of malonic acid.[5] This process leverages a reactive silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[5]

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend malonic acid (1 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Base: Add pyridine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.

-

Silylation: Cool the solution in an ice bath. Add trimethylsilyl chloride (2.2 equivalents) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. During this time, a white precipitate of pyridinium chloride will form.

-

Workup: Filter the reaction mixture under inert atmosphere to remove the pyridinium chloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield this compound as a yellowish oil.[1][5]

Causality: The use of an anhydrous solvent is critical because TMSCl and the product are both highly moisture-sensitive.[7] Pyridine serves not only as a base to drive the reaction to completion by scavenging HCl but also as a catalyst. Using a slight excess of the base and silylating agent ensures the complete conversion of the dicarboxylic acid.

Structural Characterization

The identity and purity of the synthesized product are confirmed using standard spectroscopic methods.

-

¹H NMR: A sharp singlet around δ 0.3 ppm corresponding to the 18 protons of the two equivalent trimethylsilyl groups, and a singlet around δ 3.2 ppm for the two methylene protons of the malonate backbone.

-

IR Spectroscopy: Key signals include a strong C=O stretching band around 1720 cm⁻¹ and a C-H stretching band around 2960 cm⁻¹.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum will show characteristic fragmentation patterns, including peaks corresponding to the loss of methyl groups and the trimethylsilyl moiety.[4]

Chemical Reactivity and Synthetic Applications

Synthesis of β-Keto Acids and Methyl Ketones

A primary application of this compound is in acylation reactions to form β-keto acids, which are valuable intermediates in pharmaceutical synthesis.[1][2] It reacts smoothly with acid chlorides or acyl carbonates in the presence of a base like triethylamine and a Lewis acid catalyst, such as magnesium or lithium halides.[1][3]

Caption: Reaction pathway for the synthesis of β-keto acids.

The trimethylsilyl group is an ideal leaving group in this context. The initial acylation product is a β-keto bis(trimethylsilyl) ester. Upon aqueous workup, the silyl esters are readily hydrolyzed to the corresponding dicarboxylic acid, which often undergoes spontaneous decarboxylation to yield the final methyl ketone product.[1] This method provides a high-yield, one-pot procedure for converting carboxylic acids (via their acid chlorides) into methyl ketones.[8]

Cyclocondensation Reactions

This compound can act as a three-carbon building block in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic systems.[5] However, its utility in this area is limited by its relatively low reactivity compared to other malonylating agents like bis(2,4,6-trichlorophenyl) malonates.[1][5]

The reduced reactivity stems from two factors:

-

Steric Hindrance: The bulky TMS groups can impede the approach of the nucleophile to the carbonyl carbon.

-

Electronic Effects: The silyl ester carbonyl is less electrophilic than the corresponding acyl chloride or activated phenyl ester.

Under harsh thermal conditions required to drive the reaction, this compound can undergo decomposition via desilylation and decarboxylation, leading to undesired side products rather than the intended cyclized compound.[5] Therefore, for challenging cyclocondensations, more reactive malonate derivatives are generally preferred.

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

In materials science, this compound serves as an effective precursor for the MOCVD of high-k dielectric thin films, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂).[1][2][3] These materials are critical components in modern semiconductor devices. The precursor's volatility and its ability to form stable metal malonate complexes allow for the controlled, low-temperature deposition of high-quality, uniform oxide films.[1]

Handling, Storage, and Safety

This compound is a flammable liquid and is sensitive to moisture.[2][7][9] Proper handling and storage are essential to ensure safety and maintain the reagent's integrity.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[2][9] Keep the compound away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge.[7]

-

Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] For long-term storage, refrigeration at 2°C - 8°C is recommended to minimize degradation.[10] It should be stored away from incompatible materials such as water, strong acids, strong oxidizing agents, and alcohols.[7]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water.[7][9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[7] Seek immediate medical attention in case of significant exposure or ingestion.[7][9]

Conclusion

This compound is a reagent of significant utility, bridging the gap between classical organic synthesis and modern materials science. Its unique structural features—namely, the labile Si-O bonds—render it an excellent precursor for the synthesis of β-keto acids and a viable, though sometimes limited, partner in cyclocondensation reactions. Its role in MOCVD for producing high-purity dielectric films underscores its importance in the technology sector. For the research scientist, a thorough understanding of its reactivity profile, coupled with stringent adherence to safety and handling protocols, is key to successfully leveraging this versatile compound in the development of novel molecules and materials.

References

- Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352. [Link].

- PubChem. Bis(trimethylsilyl)

- PubChem. Bis[2-(trimethylsilyl)

- Fisher Scientific. SAFETY DATA SHEET - Bis(trimethylsilyl)

- SpectraBase. Bis(trimethylsilyl) 2-ethylmalonate - Optional[MS (GC)] - Spectrum. [Link].

- NIST.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 马来酸双(三甲硅烷)酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 18457-04-0 [sigmaaldrich.com]

- 4. This compound | C9H20O4Si2 | CID 87656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 马来酸双(三甲硅烷)酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.dk [fishersci.dk]

- 10. biosynth.com [biosynth.com]

Bis(trimethylsilyl) malonate physical properties

An In-Depth Technical Guide to Bis(trimethylsilyl) Malonate

Introduction

This compound (BTMSM), also known as malonic acid bis(trimethylsilyl) ester, is a silyl ester derivative of malonic acid.[1] Its chemical structure features two trimethylsilyl (TMS) groups protecting the carboxylic acid functionalities of the malonate backbone. This structural modification enhances its solubility in organic solvents and modulates its reactivity, making it a valuable and versatile reagent in modern organic synthesis.[2] For researchers, particularly those in medicinal chemistry and materials science, a thorough understanding of BTMSM's physical properties, reactivity, and handling requirements is paramount for its effective and safe application.

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It details the core physical and chemical properties of BTMSM, outlines its synthesis and purification, explores its key applications, and provides essential safety protocols. The information presented herein is synthesized from established chemical literature and supplier documentation to ensure technical accuracy and practical relevance.

Core Physical and Chemical Properties

The utility of any chemical reagent is fundamentally linked to its physical properties. These parameters dictate the conditions required for storage, handling, and reaction setup. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | bis(trimethylsilyl) propanedioate | [3] |

| Synonyms | Malonic acid bis(trimethylsilyl) ester, BTMSM | [4] |

| CAS Number | 18457-04-0 | [5] |

| Molecular Formula | C₉H₂₀O₄Si₂ | [4][6] |

| Molecular Weight | 248.42 g/mol | [3][5] |

| Appearance | Colorless to light yellow, clear liquid | [7][8] |

| Boiling Point | 63-66 °C at 1 mmHg; 102 °C at 15 mmHg | [5][9] |

| Density | 0.974 g/mL at 25 °C | [5][9] |

| Refractive Index (n20/D) | 1.416 | [5] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [9] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [7] |

The trimethylsilyl groups impart a non-polar character to the molecule, rendering it soluble in a wide range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethers. However, it is sensitive to moisture.[6][10] The presence of protic substances, such as water or alcohols, can lead to the hydrolysis of the silyl ester bonds, regenerating malonic acid and trimethylsilanol. This necessitates the use of anhydrous conditions during its storage and in reactions where the integrity of the silyl ester is critical.[6][10]

Synthesis and Purification

The preparation of this compound is typically achieved through the silylation of malonic acid. This process involves reacting malonic acid with a suitable silylating agent. Two common and effective methods are detailed below.

Synthesis via Trimethylsilyl Chloride (TMSCl)

This is the most conventional route, utilizing trimethylsilyl chloride as the silylating agent and a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[2][11] The reaction must be performed under anhydrous conditions to prevent the hydrolysis of TMSCl and the product.

Causality of Experimental Choices:

-

Anhydrous Solvent (DCM): Dichloromethane is used as it is a relatively non-polar, aprotic solvent that readily dissolves the reactants but does not react with them. Its anhydrous nature is crucial to prevent premature hydrolysis of the TMSCl reagent.

-

Triethylamine (Base): The reaction of malonic acid with TMSCl produces two equivalents of HCl. Triethylamine is a non-nucleophilic base that scavenges this HCl, forming triethylamine hydrochloride salt and driving the reaction to completion.

-

Inert Atmosphere (Nitrogen): An inert atmosphere prevents atmospheric moisture from interfering with the silylating agent and the moisture-sensitive product.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy to ensure the complete disilylation of malonic acid.[2]

Experimental Protocol:

-

Suspend malonic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Cool the stirred suspension in an ice bath (0 °C).

-

Add triethylamine (2.2 equivalents) dropwise to the suspension.

-

Following the addition of the base, add trimethylsilyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours to ensure complete conversion.[2]

-

Cool the mixture and filter it to remove the precipitated triethylamine hydrochloride salt.[2]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude oil by vacuum distillation (63–66 °C at 1 mmHg) to yield pure this compound as a clear, colorless liquid.[2]

Sources

- 1. Propanedioic acid, 2TMS derivative [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H20O4Si2 | CID 87656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 马来酸双(三甲硅烷)酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.dk [fishersci.dk]

- 7. 18457-04-0 C9H20O4Si2 this compound, CasNo.18457-04-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 8. This compound | 18457-04-0 | TCI AMERICA [tcichemicals.com]

- 9. Electronics materials,OLED,LCD,RM materials,CAS#:18457-04-0,马来酸双(三甲硅烷)酯,this compound [en.chemfish.com]

- 10. fishersci.com [fishersci.com]

- 11. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Bis(trimethylsilyl) malonate synthesis and preparation

An In-depth Technical Guide to the Synthesis and Preparation of Bis(trimethylsilyl) malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, a versatile reagent in modern organic chemistry. The document delves into the prevalent synthetic methodologies, elucidating the underlying reaction mechanisms and offering detailed, field-proven experimental protocols. Emphasis is placed on the practical aspects of the synthesis, including reagent selection, reaction optimization, and product purification and characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, enabling them to confidently and efficiently prepare and utilize this important chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as malonic acid bis(trimethylsilyl) ester, is a silylated derivative of malonic acid with the chemical formula C₉H₂₀O₄Si₂.[1][2] Its strategic importance in organic synthesis stems from its role as a stable, yet reactive, equivalent of the malonate dianion. The trimethylsilyl groups serve as protecting groups for the carboxylic acid functionalities of malonic acid, allowing for a range of chemical transformations that would otherwise be incompatible with the free acid.[3] This reagent is particularly valuable in the synthesis of β-keto acids and methyl ketones, which are key structural motifs in many pharmaceuticals and biologically active compounds.[4] Furthermore, this compound has found applications as a precursor in metal-organic chemical vapor deposition (MOCVD) for the preparation of thin films of metal oxides like HfO₂ and ZrO₂.[4]

This guide will focus on the most reliable and widely adopted methods for the laboratory-scale synthesis of this compound, providing the necessary theoretical background and practical insights for its successful preparation and subsequent use.

Synthetic Methodologies: A Comparative Analysis

The preparation of this compound primarily involves the silylation of malonic acid. Several silylating agents can be employed, with the choice often depending on factors such as cost, reactivity, and ease of work-up. Below, we discuss the most common synthetic routes.

Silylation using Trimethylsilyl Chloride (TMSCl) and a Tertiary Amine Base

This is arguably the most classical and cost-effective method for the synthesis of this compound. The reaction proceeds by treating malonic acid with trimethylsilyl chloride in the presence of a tertiary amine base, such as pyridine or triethylamine, in an anhydrous aprotic solvent like dichloromethane (DCM).[3][5]

Mechanism: The tertiary amine acts as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the carboxylic acid groups of malonic acid and trimethylsilyl chloride. This prevents the protonation of the desired product and drives the reaction to completion.

Reaction Workflow: Silylation with TMSCl and Triethylamine

Caption: Workflow for the synthesis of this compound using TMSCl and triethylamine.

Silylation using Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) is another effective silylating agent for carboxylic acids.[6] The reaction with malonic acid can be performed neat or in a suitable solvent. A key advantage of using HMDS is that the only byproduct is ammonia gas, which is volatile and easily removed from the reaction mixture, simplifying the work-up procedure.[6] The reaction may require heating to proceed at a reasonable rate.[6]

Mechanism: HMDS reacts with the acidic protons of the carboxylic acid groups, leading to the formation of the trimethylsilyl ester and ammonia. The reaction is driven forward by the evolution of ammonia gas.

Reaction Workflow: Silylation with HMDS

Caption: Workflow for the synthesis of this compound using HMDS.

Detailed Experimental Protocol: Synthesis via TMSCl and Triethylamine

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on the trimethylsilyl chloride and triethylamine method. This protocol is widely reported and has been proven to be robust and scalable.[3]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet.

-

Ice bath.

-

Standard glassware for filtration and distillation.

-

Vacuum pump.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar equiv.) | Notes |

| Malonic Acid | 104.06 | 1.0 | Should be dry. |

| Triethylamine | 101.19 | 2.2 | Freshly distilled. |

| Trimethylsilyl Chloride | 108.64 | 2.2 | Freshly distilled. |

| Dichloromethane | 84.93 | - | Anhydrous. |

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask is charged with malonic acid (1.0 equiv) and anhydrous dichloromethane. The flask is placed under an inert atmosphere (nitrogen or argon) and cooled to 0 °C in an ice bath with stirring.

-

Addition of Reagents: Triethylamine (2.2 equiv) is added to the suspension. Subsequently, trimethylsilyl chloride (2.2 equiv) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by the disappearance of the malonic acid solid.

-

Work-up: The white precipitate of triethylammonium chloride is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of anhydrous dichloromethane.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a yellowish oil, is then purified by vacuum distillation to afford this compound as a colorless liquid.[3]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₉H₂₀O₄Si₂[7] |

| Molecular Weight | 248.42 g/mol [7] |

| Boiling Point | 63-66 °C / 1 mmHg |

| Density | 0.974 g/mL at 25 °C |

| Refractive Index | n20/D 1.416 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ ~3.2 (s, 2H, CH₂), ~0.3 (s, 18H, 2 x Si(CH₃)₃).

-

¹³C NMR (CDCl₃): δ ~168 (C=O), ~45 (CH₂), ~0 (Si(CH₃)₃).

-

IR (neat): ν ~2960 (C-H stretch), ~1720 (C=O stretch) cm⁻¹.[3]

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis.

Synthesis of β-Keto Acids and Methyl Ketones

A primary application of this compound is in the synthesis of β-keto acids and methyl ketones. It undergoes acylation with acid chlorides or acyl carbonates in the presence of a base and a Lewis acid (e.g., magnesium or lithium salts) to yield the corresponding β-keto ester.[4] Subsequent hydrolysis and decarboxylation afford the desired β-keto acid or methyl ketone.

Logical Relationship: Synthesis of β-Keto Acids

Caption: Pathway for the synthesis of β-keto acids from this compound.

Cyclocondensation Reactions

This compound has been explored as a cyclocondensation agent.[5] However, its reactivity in this context is generally lower compared to other malonate derivatives like bis(2,4,6-trichlorophenyl) malonates.[5] At elevated temperatures, it may undergo desilylation and decarboxylation rather than the desired cyclization.[5]

Safety and Handling

This compound is a flammable liquid and vapor.[4][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[9]

Conclusion

The synthesis of this compound is a straightforward and essential procedure for laboratories engaged in organic synthesis. The method involving trimethylsilyl chloride and a tertiary amine base offers a reliable and cost-effective route to this valuable reagent. Proper handling and purification are crucial to obtaining high-purity material suitable for subsequent synthetic transformations. A thorough understanding of its reactivity and applications, particularly in the synthesis of β-keto acids, empowers chemists to leverage this versatile building block in the development of complex molecules.

References

- Hoffman, D. J., & Sweeley, C. C. (1973). Trimethylsilylation of Malonate Ester Enols. Clinical Chemistry, 19(7), 815–817.

- Oxford Academic. (n.d.). Trimethylsilylation of Malonate Ester Enols. Clinical Chemistry.

- Stadlbauer, W., Hojas, G., & Kappe, T. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352.

- INIS-IAEA. (1978). Acylation of lithiated malonates and trimethylsilyl esters applied to the synthesis of carbon-14 labelled molecules of biological interest.

- LookChem. (n.d.). This compound.

- ResearchGate. (n.d.). Techniques for silylation.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC.

- Wikipedia. (n.d.). Malonic acid.

- Wikipedia. (n.d.). Malonic ester synthesis.

- National Institute of Standards and Technology. (n.d.). Propanedioic acid, 2TMS derivative. NIST Chemistry WebBook.

- Organic Syntheses. (n.d.). bis(trimethylsilyl) peroxide (btmspo).

- ResearchGate. (n.d.). Step‐by‐step synthesis of mono, bis, tris and tetra malonate....

- The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). Bis[2-(trimethylsilyl)ethyl] malonate. PubChem Compound Database.

- University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.

- ResearchGate. (n.d.). The artificial synthetic pathway of malonic acid.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H20O4Si2 | CID 87656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound 98 18457-04-0 [sigmaaldrich.com]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Propanedioic acid, 2TMS derivative [webbook.nist.gov]

- 8. This compound | 18457-04-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 18457-04-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

An In-depth Technical Guide to the Mechanism of Action of Bis(trimethylsilyl) malonate

For professionals in chemical research and drug development, the choice of reagent is paramount, dictating the efficiency, safety, and ultimate success of a synthetic pathway. Bis(trimethylsilyl) malonate (BTMSM), a silylated derivative of malonic acid, has emerged as a versatile and highly effective reagent, offering significant advantages over traditional dialkyl malonates.[1] Its enhanced reactivity and solubility in organic solvents, conferred by the two trimethylsilyl groups, open avenues for cleaner, milder, and more efficient syntheses.[1] This guide provides an in-depth exploration of the core mechanisms of action of BTMSM, offering field-proven insights into its application in organic synthesis and materials science.

The Primary Mechanism: Acylation and Decarboxylation for β-Keto Acid Synthesis

The most prominent application of BTMSM is in the synthesis of β-keto acids and their derivatives, such as methyl ketones.[2][3] This pathway circumvents the often harsh conditions required for classical malonic ester syntheses, which typically rely on strong alkoxide bases. The BTMSM method is noted for being inexpensive, safe, and convenient, particularly for large-scale reactions.[3]

The Mechanistic Pathway

The core of this mechanism lies in the C-acylation of BTMSM with agents like acid chlorides or acyl carbonates, facilitated by a mild base and a Lewis acid catalyst.[3]

-

Enolate Formation: In the presence of a tertiary amine base, such as triethylamine (Et3N), and a lithium or magnesium halide salt (e.g., MgBr₂ or LiCl), BTMSM forms a chelated enolate.[3][4][5] The Lewis acidic metal salt coordinates with the carbonyl oxygens of the malonate, increasing the acidity of the α-methylene protons and enabling their abstraction by the mild base. This chelation locks the enolate in a reactive conformation.

-

Nucleophilic Attack (Acylation): The resulting enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This forms a C-acylated silylated intermediate.

-

Hydrolysis (Desilylation): During aqueous workup, the trimethylsilyl ester groups are readily hydrolyzed, yielding the corresponding dicarboxylic acid. This intermediate is a classic β-keto-1,3-dicarboxylic acid.

-

Spontaneous Decarboxylation: Substituted malonic acids bearing a β-carbonyl group are thermally unstable. The intermediate rapidly loses one molecule of carbon dioxide through a cyclic transition state to yield the final β-keto acid. Further heating can induce a second decarboxylation to produce a methyl ketone.

The elegance of this method lies in its operational simplicity and the avoidance of strong bases, which expands its compatibility with sensitive functional groups.[4]

Visualizing the Acylation Mechanism

Caption: Mechanism of BTMSM acylation to form β-keto acids.

Experimental Protocol: Synthesis of a β-Keto Acid

The following is a representative protocol based on established methodologies.[3]

-

Reagents & Setup:

-

This compound (1.0 eq)

-

Acid Chloride (1.0 eq)

-

Triethylamine (2.0 eq)

-

Magnesium Bromide (MgBr₂, 1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Reaction vessel under an inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a stirred solution of this compound and the acid chloride in the anhydrous solvent at 0 °C, add triethylamine.

-

Add magnesium bromide to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of starting material.

-

Upon completion, quench the reaction by adding dilute aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is the β-keto acid, which may be purified by chromatography or crystallization. The intermediate readily decarboxylates upon workup.

-

The Competing Pathway: Cyclocondensation Reactions

BTMSM can also serve as a three-carbon building block in cyclocondensation reactions to form six-membered heterocycles.[1][6] In this role, it is expected to react with 1,3-dinucleophiles, such as 2-cyanomethylbenzimidazole.

Mechanism and Limitations

The intended pathway involves a double nucleophilic attack from the dinucleophile onto the two electrophilic carbonyl carbons of the malonate, followed by cyclization and elimination of two equivalents of trimethylsilanol.

However, field experience and published studies show that the reactivity of BTMSM in this context is often insufficient.[6] Instead of the desired cyclized product, reactions can terminate at the C-acylation stage, where only one nucleophilic site of the dinucleophile reacts with the BTMSM.[6] This limited reactivity contrasts with more potent malonylating agents like bis(2,4,6-trichlorophenyl) malonates, which are specifically designed for high electrophilicity. The relative stability of the silyl esters in BTMSM means that the higher temperatures often required for cyclization can lead to decomposition or alternative reaction pathways.[6]

Visualizing the Competing Pathways

Caption: Competing reaction pathways for BTMSM with dinucleophiles.

Application in Materials Science: MOCVD Precursor

Beyond traditional organic synthesis, BTMSM is a valuable precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of high-quality thin films.[1] It is particularly useful for creating hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) films, which are critical materials in the semiconductor industry.[1]

Mechanism of Action

-

Precursor Synthesis: BTMSM reacts with metal amide complexes (e.g., of Hf or Zr) to form stable, monomeric metal malonate complexes. The trimethylsilyl groups enhance the volatility and stability of these precursor molecules.

-

Vaporization & Transport: The resulting metal-organic complex is heated under low pressure, causing it to vaporize without decomposition. An inert carrier gas transports the vaporized precursor into the deposition chamber.

-

Controlled Deposition: Inside the chamber, the precursor thermally decomposes on a heated substrate. This controlled decomposition breaks the metal-ligand bonds, depositing a uniform, thin film of the desired metal oxide (e.g., HfO₂) onto the substrate surface.

The success of this application hinges on the carefully engineered properties of the BTMSM-derived precursor, namely its stability during transport and its clean decomposition at the target surface.

MOCVD Workflow Visualization

Caption: Workflow for using BTMSM as a precursor in MOCVD.

Comparative Data: BTMSM vs. Diethyl Malonate

To fully appreciate the advantages of BTMSM, a direct comparison with a traditional reagent like diethyl malonate (DEM) is instructive.

| Feature | This compound (BTMSM) | Diethyl Malonate (DEM) |

| Reagent Type | Silylated malonic acid | Di-ester of malonic acid |

| Required Base | Mild amine base (e.g., Et₃N) with Lewis acid[3] | Strong alkoxide base (e.g., NaOEt, KOtBu) |

| Reaction Conditions | Milder, often room temperature[3] | Often requires elevated temperatures |

| Workup | Aqueous workup hydrolyzes silyl esters, followed by spontaneous decarboxylation | Requires separate saponification, acidification, and thermal decarboxylation steps |

| Key Advantage | High reactivity, mild conditions, operational simplicity, good for large scale[3] | Low cost, readily available |

| Key Disadvantage | Higher cost, moisture sensitive | Requires harsh/corrosive bases, multi-step workup for decarboxylation |

Conclusion

This compound is a superior alternative to conventional malonic esters for a range of critical synthetic transformations. Its primary mechanism of action—facile, Lewis acid-catalyzed acylation followed by spontaneous decarboxylation—provides a mild and efficient route to β-keto acids. While its application in cyclocondensation reactions can be limited by its moderate reactivity, its role as a precursor in materials science for MOCVD highlights its versatility. For researchers and drug development professionals, understanding these core mechanisms is key to leveraging BTMSM for the design of robust, safe, and scalable synthetic protocols.

References

- Title: Bis(trimethylsilyl)

- Title: Bis(trimethylsilyl)

- Title: Bis(trimethylsilyl)

- Title: Malonates in Cyclocondensation Reactions - PMC - NIH Source: NIH National Library of Medicine URL

- Title: Bis(trimethylsilyl)

- Title: Mastering .beta.

- Title: Synthesis of β-Keto Acids and Methyl Ketones Using Bis(trimethylsilyl)

- Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: NIH National Library of Medicine URL

- Title: Bis(trimethylsilyl)

- Title: Bis(trimethylsilyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Bis(trimethylsilyl) malonate

Executive Summary

Bis(trimethylsilyl) malonate (BTMSM) is a versatile silyl ester derivative of malonic acid, utilized in organic synthesis as a cyclocondensation agent and as a precursor for metal-organic chemical vapor deposition (MOCVD).[1][2] Its utility is intrinsically linked to the reactivity of its trimethylsilyl groups, which also dictates its primary handling challenge: a pronounced sensitivity to moisture.[3] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the safe handling, storage, and emergency management of BTMSM. The core safety principle is the rigorous exclusion of atmospheric moisture and protic substances to prevent hydrolysis and ensure reagent integrity. Adherence to the protocols outlined herein is critical for maintaining experimental validity and ensuring personnel safety.

Hazard Identification and Physicochemical Properties

A foundational understanding of a reagent's properties is the first step in a robust safety assessment. BTMSM is classified as a flammable liquid, and its reactivity profile is dominated by its susceptibility to hydrolysis.

GHS Classification and Labeling

Regulatory bodies classify this compound with a primary physical hazard.[4] It is crucial that all personnel are familiar with the corresponding pictograms and hazard statements before handling.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02 (Flame) | Warning [3] | H226: Flammable liquid and vapor[3][4][5] |

Key Physicochemical Data

The physical properties of BTMSM influence its behavior in the laboratory, from storage conditions to potential vapor hazards.

| Property | Value | Source |

| CAS Number | 18457-04-0 | [3] |

| Molecular Formula | C₉H₂₀O₄Si₂ | [3][4] |

| Molecular Weight | 248.43 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.974 g/mL at 25 °C | [2] |

| Boiling Point | 63-66 °C @ 1 mmHg; 102 °C @ 15 mmHg | |

| Flash Point | 24 °C (75.2 °F) - closed cup | [2] |

| Vapor Hazard | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][6] |

The Core Challenge: Reactivity and Hydrolysis

The primary chemical hazard associated with this compound is its reactivity towards moisture. The silicon-oxygen bonds of the silyl ester are susceptible to cleavage by protic species, most notably water. This hydrolysis reaction degrades the reagent into malonic acid and trimethylsilanol, compromising its synthetic utility.[7] In some cases, subsequent decarboxylation of the malonic acid can also occur.[7] This inherent moisture sensitivity mandates the use of inert atmosphere techniques for all handling and storage operations.[8]

Caption: Hydrolytic degradation of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with flammable and moisture-sensitive reagents.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to control flammable vapors and prevent inhalation exposure.[9]

-

Inert Atmosphere: Due to its moisture sensitivity, handling requires techniques that exclude air, such as working in a glovebox or using a Schlenk line with a high-purity inert gas (e.g., nitrogen or argon).[8][10][11]

-

Ignition Source Control: Use explosion-proof electrical equipment and non-sparking tools.[5][6] Prohibit open flames, hot surfaces, and other potential ignition sources from the handling area.[3][6]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be based on a thorough risk assessment of the planned procedure.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety goggles or safety glasses with side shields (compliant with EN 166 or OSHA 29 CFR 1910.133).[3][6] | Protects against splashes of the liquid chemical. |

| Hand | Protective gloves (e.g., standard nitrile laboratory gloves).[3][9] | Prevents direct skin contact. Check manufacturer's data for breakthrough times. |

| Body | Flame-resistant lab coat, fully buttoned with sleeves extended to the wrists.[9] Long pants and closed-toe shoes are mandatory.[9] | Protects skin from splashes and provides a barrier in case of a flash fire. |

| Respiratory | Not required for small-scale laboratory use with adequate fume hood ventilation.[3] For large-scale use, emergencies, or ventilation failure, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[3] |

Protocols for Safe Handling and Storage

Methodical and well-rehearsed procedures are critical for safely managing this compound. The causality behind these steps is the dual need to prevent moisture contamination and control flammability risks.

Storage and Environment Integrity

-

Container: Store in the original, tightly sealed container.[3][5] Many suppliers use specialized Sure/Seal™ bottles designed for air-sensitive reagents.[11][12]

-

Atmosphere: Store under an inert gas atmosphere.

-

Temperature: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][6] Refrigeration is recommended to reduce vapor pressure and slow potential decomposition.[3][6]

-

Location: Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][6] Do not store with incompatible materials.[9]

Step-by-Step Protocol for Transfer and Use (Schlenk Line Technique)

This protocol describes the transfer of the reagent from a supplier bottle to a reaction flask using a syringe under an inert atmosphere.

-

Preparation: Ensure the reaction flask and syringe are oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

-

Inert Atmosphere: Assemble the reaction flask on a Schlenk line and cycle between vacuum and inert gas (e.g., argon or nitrogen) at least three times to establish an inert atmosphere.[10]

-

Reagent Bottle Setup: Secure the this compound bottle. Puncture the septum with a needle connected to the inert gas line to ensure a positive pressure of inert gas replaces the volume of liquid removed.[12]

-

Syringe Purge: Purge the dry syringe with inert gas several times by drawing gas from the Schlenk line manifold and expelling it.

-

Transfer: Carefully insert the purged syringe needle through the septum of the reagent bottle. Slowly draw the desired volume of liquid into the syringe.

-

Injection: Swiftly and carefully transfer the syringe to the reaction flask and inject the reagent through the flask's septum against a positive flow of inert gas.

-

Cleaning: Immediately quench any residual reagent in the syringe by drawing up and expelling an appropriate quenching solvent (e.g., isopropanol, followed by water) in a separate beaker within the fume hood.

Incompatibilities

To prevent hazardous reactions, avoid contact with the following:

Emergency Procedures

Preparedness is paramount. All personnel must be aware of the location of safety equipment and understand the appropriate response to an incident.

Accidental Release (Spill) Response

In the event of a spill, a calm and systematic response is required to ensure safety and minimize environmental impact.

Caption: Workflow for responding to a this compound spill.

For any spill, immediately remove all sources of ignition and take precautionary measures against static discharge.[3] Absorb the spill with an inert material like sand, silica gel, or a universal binder, and collect it into a suitable, closed container for disposal using spark-proof tools.[3][6]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.[13] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, vomiting, and difficulty breathing, and their onset may be delayed.[3]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3][6] |

| Inhalation | Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][14] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][6][15] |

Firefighting Guidance

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[3][6] Water mist can be used to cool closed containers.[3]

-

Specific Hazards: The substance is flammable, and its vapors can form explosive mixtures with air.[3][6] Containers are at risk of exploding when heated.[3][6] Hazardous combustion products include carbon monoxide, carbon dioxide, and silicon dioxide.[3][6]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][6][16]

Waste Management and Disposal

All waste containing this compound, including contaminated absorbent material, must be treated as hazardous waste.

-

Collect waste in properly labeled, closed containers.[3]

-

Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[5][6]

-

Do not dispose of the chemical into the environment or down the drain.[6][17]

References

- Benchchem. Bis(trimethylsilyl)

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Bis(trimethylsilyl)

- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Bis(trimethylsilyl)

- Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352. [Link]

- Sigma-Aldrich. Bis(trimethylsilyl)

- Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.

- PubChem. Bis(trimethylsilyl)

- TCI Chemicals. Bis(trimethylsilyl)

- Tokyo Chemical Industry Co., Ltd. Bis(trimethylsilyl)

- Sigma-Aldrich. Bis(trimethylsilyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.

- University of California, Los Angeles - Environment, Health & Safety.

- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Sodium bis(trimethylsilyl)amide.

- Fisher Scientific. (2010, May 17). SAFETY DATA SHEET - N,O-Bis(trimethylsilyl)acetamide.

- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.

- Occupational Safety and Health Administration (OSHA). Section 5: Firefighting Measures.

- TRADESAFE. (2024, August 8).

- Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.

Sources

- 1. benchchem.com [benchchem.com]

- 2. マロン酸ビス(トリメチルシリル) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.dk [fishersci.dk]

- 4. This compound | C9H20O4Si2 | CID 87656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18457-04-0 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 13. trdsf.com [trdsf.com]

- 14. First Aid - Chemical Poisoning [moh.gov.sa]

- 15. fishersci.com [fishersci.com]

- 16. cdp.dhs.gov [cdp.dhs.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Storage and Handling of Bis(trimethylsilyl) malonate

This guide provides a comprehensive overview of the critical aspects of storing, handling, and maintaining the integrity of bis(trimethylsilyl) malonate (BTMSM). Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this versatile reagent.

Introduction: Understanding this compound

This compound is a silylated derivative of malonic acid, where the acidic protons of the carboxyl groups are replaced by trimethylsilyl (TMS) groups. This modification significantly increases its solubility in organic solvents and enhances its utility as a synthetic intermediate. It is primarily used in C-acylation reactions to produce β-keto acids and methyl ketones, and as a precursor in metal-organic chemical vapor deposition (MOCVD). Its chemical structure is characterized by two TMS esters linked to a central methylene group, rendering it highly susceptible to hydrolysis.

The Cornerstone of Stability: Optimal Storage Conditions

The long-term stability of this compound is critically dependent on stringent storage protocols designed to mitigate its inherent chemical vulnerabilities, primarily its sensitivity to moisture and elevated temperatures.

Temperature: The First Line of Defense

This compound should be stored in a refrigerated and cool environment, ideally between 2°C and 8°C. Low temperatures are crucial for minimizing the rate of potential degradation reactions, including hydrolysis and thermal decomposition. Storing at room temperature for extended periods is strongly discouraged as it can lead to a significant loss of purity.

Atmosphere: The Imperative of an Inert Environment

Due to its high sensitivity to moisture, this compound must be stored under a dry, inert atmosphere. Nitrogen or argon are the preferred inert gases. The presence of water vapor will lead to the rapid hydrolysis of the trimethylsilyl ester bonds, resulting in the formation of malonic acid and hexamethyldisiloxane. This degradation not only reduces the purity of the reagent but can also impact the outcome of subsequent reactions. Containers should be securely sealed to prevent the ingress of atmospheric moisture.

Container Selection: Material Matters

The choice of storage container is vital for maintaining the integrity of this compound. Glass containers, such as amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps, are recommended. The amber color protects the compound from potential light-induced degradation, although it is not considered highly light-sensitive. The PTFE liner provides a chemically inert and moisture-resistant seal. Plastic containers are generally not recommended due to the potential for leaching and gas permeability.

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and hydrolysis rates. |

| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture. |

| Container | Amber Glass Bottle with PTFE-lined Cap | Ensures chemical inertness and protects from moisture and light. |

| Handling | Under inert gas, avoid exposure to air | Minimizes contact with atmospheric moisture. |

The Chemistry of Degradation: Understanding Instability

The primary pathway for the degradation of this compound is hydrolysis. The silicon-oxygen bond of the silyl ester is susceptible to nucleophilic attack by water. This process can be accelerated by the presence of acidic or basic impurities.

The Hydrolysis Mechanism

The hydrolysis of a trimethylsilyl ester is a well-understood process. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic silicon atom. This is followed by proton transfer and cleavage of the silicon-oxygen bond, yielding a silanol (trimethylsilanol) and the carboxylic acid (in this case, malonic acid). Trimethylsilanol is unstable and readily condenses to form the more stable hexamethyldisiloxane.

Caption: Hydrolysis of this compound.

Incompatible Materials

To prevent accelerated degradation and ensure safety, this compound should not be stored with the following materials:

-

Strong Acids: Can catalyze the hydrolysis of the silyl ester.

-

Strong Oxidizing Agents: May react exothermically with the organic components of the molecule.

-

Alcohols: Can lead to transesterification reactions, replacing the trimethylsilyl group with an alkyl group.

-

Water: As detailed above, causes rapid hydrolysis.

Safe Handling and Use: A Step-by-Step Protocol

Proper handling techniques are paramount to preserving the quality of this compound and ensuring laboratory safety. The compound is a flammable liquid and should be handled with appropriate precautions.[1]

Caption: Workflow for the safe handling of this compound.

Purity Assessment: Ensuring Reagent Integrity

Regularly assessing the purity of this compound is crucial, especially for long-term stored materials or when used in sensitive applications. The primary methods for purity determination are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) Protocol

GC with a Flame Ionization Detector (GC-FID) is an excellent method for quantifying the purity of this compound and detecting volatile impurities.

-

Sample Preparation:

-

In a clean, dry GC vial, prepare a dilute solution of this compound in an anhydrous aprotic solvent such as hexane or toluene. A concentration of approximately 1 mg/mL is a good starting point.

-

If quantitative analysis is required, add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with the analyte or impurities.

-

-

Instrumental Parameters:

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 300°C

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min.

-

Carrier Gas: Helium or Hydrogen.

-

-

Expected Results: A pure sample of this compound will show a single major peak. The presence of peaks at different retention times may indicate impurities such as malonic acid (which may not elute under these conditions without derivatization), hexamethyldisiloxane, or residual synthesis solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Proton (¹H) NMR spectroscopy is a powerful tool for assessing the structural integrity and purity of this compound.

-

Sample Preparation:

-